1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Catalog No.
S936052
CAS No.
2097962-48-4
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-...

CAS Number

2097962-48-4

Product Name

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

IUPAC Name

1-[(5-chloropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2

InChI Key

GIWQWMWPEBKUME-UHFFFAOYSA-N

SMILES

C1CC1(COC2=NC=C(C=C2)Cl)C=O

Canonical SMILES

C1CC1(COC2=NC=C(C=C2)Cl)C=O

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is an organic compound classified as a heterocyclic aldehyde. Its structure features a cyclopropane ring, which is a three-membered carbon ring, with a formyl group (–CHO) attached at position 1. The compound also contains a methoxymethyl group (–CH2OCH2) linked to the cyclopropane, where the oxygen atom is further bonded to a 5-chloropyridine ring. This unique arrangement of functional groups contributes to its chemical properties and potential biological activities .

  • Chlorinated organic compounds can sometimes exhibit irritant or corrosive properties.
  • Aldehydes can be susceptible to oxidation and may form flammable or explosive compounds.
Typical of aldehydes and heterocycles, including:

  • Nucleophilic addition reactions: The aldehyde functional group can react with nucleophiles to form alcohols or other derivatives.
  • Oxidation reactions: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.
  • Condensation reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.

These reactions are significant for synthesizing derivatives or exploring the compound's reactivity in various contexts.

Several synthetic routes can be employed to produce 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, including:

  • Starting from chloropyridine: The synthesis may begin with 5-chloropyridine, which can be reacted with formaldehyde and cyclopropane derivatives under acidic conditions to form the desired aldehyde.
  • Using cyclopropanation reactions: Cyclopropanation techniques involving diazo compounds or halogenated hydrocarbons can be employed to introduce the cyclopropane moiety.
  • Functional group modifications: Subsequent transformations may be conducted to install the methoxymethyl group and convert the intermediate into the final aldehyde product.

These methods highlight the versatility of synthetic strategies available for constructing this complex molecule.

The potential applications of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific biological pathways.
  • Chemical probes: For studying biological processes or validating drug targets.
  • Synthetic intermediates: In the production of more complex organic molecules in laboratory settings.

Interaction studies involving 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde could focus on:

  • Receptor binding assays: To evaluate its affinity for various biological receptors, particularly those involved in neurotransmission or metabolic pathways.
  • Enzyme inhibition assays: To determine if it acts as an inhibitor for specific enzymes relevant in disease contexts.

Such studies would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde. These include:

Compound NameStructureKey Features
1-(2-Chloropyridin-3-yl)cyclopropan-1-amineStructureContains a chlorinated pyridine and cyclopropane; potential neuropharmacological activity.
5-Chloro-2-pyridinylmethanolStructureRelated structure with hydroxymethyl functionality; explored for antimicrobial properties.
Cyclopropanecarboxaldehyde derivativesVariousGeneral class that includes various substitutions on cyclopropane; known for diverse biological activities.

The uniqueness of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde lies in its specific combination of a chlorinated pyridine ring and a cyclopropane structure, which may offer distinct biological properties compared to its analogs.

XLogP3

1.6

Dates

Modify: 2023-08-16

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